molecular formula C22H19Cl3N2O3 B11312365 7-Chloro-1-(3,4-dichlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3,4-dichlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11312365
M. Wt: 465.8 g/mol
InChI Key: JTDZAWCUESOPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-CHLORO-1-(3,4-DICHLOROPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-1-(3,4-DICHLOROPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and amines. The reaction conditions may involve:

    Heating: To facilitate the reaction.

    Catalysts: Such as acids or bases to speed up the reaction.

    Solvents: Like ethanol or dichloromethane to dissolve the reactants.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology

In biological research, the compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-CHLORO-1-(3,4-DICHLOROPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-phenyl-2-propyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 7-Chloro-1-(3,4-dichlorophenyl)-2-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 7-CHLORO-1-(3,4-DICHLOROPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific chemical structure, which imparts distinct physical and chemical properties

Properties

Molecular Formula

C22H19Cl3N2O3

Molecular Weight

465.8 g/mol

IUPAC Name

7-chloro-1-(3,4-dichlorophenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H19Cl3N2O3/c1-26(2)8-3-9-27-19(12-4-6-15(24)16(25)10-12)18-20(28)14-11-13(23)5-7-17(14)30-21(18)22(27)29/h4-7,10-11,19H,3,8-9H2,1-2H3

InChI Key

JTDZAWCUESOPFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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